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Compound of Interest

Compound Name:
2-Chlorophenyl-(biphenyl-4-yl)-

carbinol

Cat. No.: B8681194

Get Quote

Executive Summary
This guide details the strategic application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also

known as 1-(4-biphenylyl)-1-(2-chlorophenyl)methanol) as a pivotal intermediate in the

synthesis of imidazole-based antifungal and antimicrobial agents. Specifically, this carbinol is

the direct lipophilic precursor to Lombazole (1-[(4-biphenylyl)(2-chlorophenyl)methyl]-1H-

imidazole), a potent antimicrobial agent structurally related to Bifonazole and Clotrimazole.

The presence of the 2-chlorophenyl moiety, combined with the bulky biphenyl system, imparts

high lipophilicity and metabolic stability to the final API, enhancing its retention in keratinized

tissues (skin/nails). This protocol provides a validated workflow for converting the carbinol

precursor into the active pharmaceutical ingredient (API) with high purity (>98%), focusing on

the critical activation and N-alkylation steps.

Chemical Profile & Material Specifications[1][2][3][4]
[5]
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Parameter Specification

Chemical Name 2-Chlorophenyl-(biphenyl-4-yl)-methanol

Common Name Lombazole Carbinol Intermediate

CAS Number

Analogous to 66774-02-5 (Diphenyl variant);

Specific: 63675-74-1 (check specific vendor

COA)

Molecular Formula C₁₉H₁₅ClO

Molecular Weight 294.78 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, Toluene, Acetonitrile; Insoluble

in Water

Key Function
Electrophile precursor (via activation) for N-

alkylation of imidazoles

Synthetic Pathway & Mechanism
The transformation of the carbinol to the API involves a nucleophilic substitution sequence. The

hydroxyl group is a poor leaving group and must first be activated (typically to a chloride)

before coupling with the imidazole ring.

Reaction Logic Diagram
The following flowchart illustrates the synthesis of the carbinol from raw materials and its

downstream conversion to Lombazole.
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Figure 1: Synthetic pathway from raw materials to Lombazole. The core workflow of this guide

focuses on the Carbinol -> Chloride -> API sequence.

Detailed Experimental Protocols
Upstream Generation: Synthesis of the Carbinol
Note: If purchasing the carbinol commercially, skip to Section 4.2.

Objective: Reduce the ketone intermediate to the alcohol (carbinol).

Charge a reactor with (4-biphenylyl)(2-chlorophenyl)methanone (1.0 eq) and Methanol (10

vol).

Cool to 0–5°C.

Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen

gas evolution.

Stir at room temperature for 2–4 hours until ketone is <0.5% by HPLC.

Quench with water and adjust pH to ~7 with dilute HCl.

Filter the precipitated solid, wash with water, and dry.

Yield Target: >95%[1][2]

Purity: >98% (HPLC)

Core Protocol: Activation & Coupling (API Synthesis)
This is the critical pharmaceutical step. The carbinol is activated to a chloride, which is then

displaced by imidazole.

Step A: Chlorination (Activation)
Rationale: The hydroxyl group is converted to a chloride leaving group using Thionyl Chloride

(SOCl₂).
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Dissolve 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (100 g, 0.34 mol) in Toluene (500 mL) or

DCM.

Expert Tip: Toluene is preferred for easier solvent recovery and higher boiling point if

reaction is sluggish.

Add Thionyl Chloride (50 g, 0.42 mol, 1.25 eq) dropwise at 20–25°C.

Heat to 50–60°C for 2 hours.

Monitor: Use TLC (Hexane/EtOAc 4:1) or HPLC. The carbinol peak should disappear.

Distill off excess SOCl₂ and solvent under reduced pressure.

Critical: The residue (Chloride Intermediate) is hydrolytically unstable. Do not expose to

moist air. Proceed immediately to Step B or store under N₂.

Step B: N-Alkylation (Lombazole Formation)
Rationale: Nucleophilic attack by imidazole. Using excess imidazole acts as an acid scavenger,

or a base like K₂CO₃ can be used.

Suspend Imidazole (46 g, 0.68 mol, 2.0 eq) in Acetonitrile (MeCN) (600 mL).

Alternative: Use K₂CO₃ (1.5 eq) and Imidazole (1.1 eq) to reduce reagent cost.

Heat the imidazole solution to 50°C to ensure dissolution.

Add the crude Chloride Intermediate (dissolved in minimal MeCN or Toluene) dropwise to the

imidazole solution.

Reflux (80°C) for 3–5 hours.

Work-up:

Cool to room temperature.

Distill off Acetonitrile.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8681194/docs?utm_src=pdf-body#application-note-2-chlorophenyl-biphenyl-4-yl-carbinol-in-pharmaceutical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8681194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve residue in DCM or Chloroform.

Wash with water (3x) to remove salts and excess imidazole.

Crystallization:

Evaporate organic solvent.

Recrystallize from Acetone or Ethanol.

Yield Target: 75–85% (over 2 steps).

Melting Point: 142–144°C (Literature value for Bifonazole analogs).

Critical Process Parameters (CPPs) &
Troubleshooting

Parameter Target Range Impact of Deviation

SOCl₂ Stoichiometry 1.1 – 1.3 eq

<1.1: Incomplete activation;

residual carbinol in API. >1.5:

Difficult removal; potential side

reactions.[3]

Moisture Content < 0.1%

High moisture hydrolyzes the

chloride intermediate back to

the carbinol (see Fig 1),

stalling the reaction.

Coupling Temp 75 – 82°C (Reflux)

Low: Slow reaction, N3-isomer

formation favored kinetically.

High: Degradation of the trityl-

like system.

Base Choice Excess Imidazole or K₂CO₃

Strong bases (NaOH) may

cause elimination reactions

(formation of stilbene

derivatives).
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Analytical Control Strategy
HPLC Method for In-Process Control (IPC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 40% B to 90% B over 15 mins.

Detection: UV @ 254 nm.

Retention Time Logic:

Imidazole: ~1.5 min (Polar, elutes void volume).

Carbinol (Precursor): ~6.0 min.

Lombazole (API): ~8.5 min.

Chloride Intermediate: ~10.0 min (Most lipophilic, elutes last).

Structural Validation (NMR)
¹H NMR (CDCl₃, 400 MHz):

Look for the disappearance of the carbinol CH-OH proton (typically ~5.8-6.0 ppm, d).

Appearance of the N-CH-Ar proton in Lombazole (singlet or split singlet around ~6.5-6.8

ppm depending on environment).

Imidazole ring protons: Three distinct signals (approx 6.9, 7.1, 7.6 ppm).[4]

Safety & Handling
Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use a caustic scrubber.
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Carbinol Precursor: Generally low toxicity but treat as a potential irritant.

Lombazole (API): Bioactive antifungal.[5] Use PPE (gloves, mask) to prevent absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2-Chlorophenyl)(4-chlorophenyl)methanol, 100 mg, CAS No. 43171-49-9 | Research
Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International
[carlroth.com]

2. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]

3. Lansoprazole - Wikipedia [en.wikipedia.org]

4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://ijpbs.com/ijpbsadmin/upload/ijpbs_5d53d45a6cb0e.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Lonazolac
https://www.carlroth.com/com/en/research-chemicals/%282-chlorophenyl%29%284-chlorophenyl%29methanol/p/292x.5
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QB6WF4T5L
https://pubchem.ncbi.nlm.nih.gov/compound/Lonazolac
https://www.researchgate.net/profile/Oscar-Garcia-Barradas/publication/273486128_Synthesis_of_Imidazole_Derivatives_and_Their_Biological_Activities/links/56aa45d008aeaeb4cefaf812/Synthesis-of-Imidazole-Derivatives-and-Their-Biological-Activities.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Lombazole
https://hoffmanchemicals.com/products/1174327-78-6-2-chlorophenyl-4-methoxyphenyl-methanol
https://en.wikipedia.org/wiki/Lansoprazole
https://www.benchchem.com/product/b8681194?utm_src=pdf-custom-synthesis#bc-rfq
https://www.carlroth.com/com/en/research-chemicals/%282-chlorophenyl%29%284-chlorophenyl%29methanol/p/292x.5
https://www.carlroth.com/com/en/research-chemicals/%282-chlorophenyl%29%284-chlorophenyl%29methanol/p/292x.5
https://www.carlroth.com/com/en/research-chemicals/%282-chlorophenyl%29%284-chlorophenyl%29methanol/p/292x.5
https://cymitquimica.com/cas/66774-02-5/
https://en.wikipedia.org/wiki/Lansoprazole
https://pubs.acs.org/doi/10.1021/acsomega.8b01017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8681194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. ijpbs.com [ijpbs.com]

6. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. GSRS [gsrs.ncats.nih.gov]

8. researchgate.net [researchgate.net]

9. 1-((1,1'-Biphenyl)-4-yl(2-chlorophenyl)methyl)-1H-imidazole | C22H17ClN2 | CID 71742 -
PubChem [pubchem.ncbi.nlm.nih.gov]

10. hoffmanchemicals.com [hoffmanchemicals.com]

To cite this document: BenchChem. [Application Note: 2-Chlorophenyl-(biphenyl-4-yl)-
carbinol in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8681194/docs#application-note-2-chlorophenyl-
biphenyl-4-yl-carbinol-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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